1-(naphthalen-1-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid
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Overview
Description
1-(Naphthalen-1-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(naphthalen-1-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves the following steps:
Formation of Naphthalen-1-ylmethyl Intermediate: This step involves the reaction of naphthalene with a suitable alkylating agent to form the naphthalen-1-ylmethyl intermediate.
Piperazine Ring Formation: The naphthalen-1-ylmethyl intermediate is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.
Phenylprop-2-enyl Group Addition: The final step involves the addition of the phenylprop-2-enyl group to the piperazine derivative, typically through a coupling reaction using a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
Oxidation: Corresponding naphthalene oxides and phenylprop-2-enyl oxides.
Reduction: Reduced forms of the naphthalene and phenylprop-2-enyl groups.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(naphthalen-1-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-ylmethyl)piperazine: Similar structure but lacks the phenylprop-2-enyl group.
1-(Naphthalen-1-ylmethyl)-4-phenylpiperazine: Similar structure but lacks the prop-2-enyl group.
Uniqueness
1-(Naphthalen-1-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to the presence of both the naphthalene and phenylprop-2-enyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2.C2H2O4/c1-2-8-21(9-3-1)10-7-15-25-16-18-26(19-17-25)20-23-13-6-12-22-11-4-5-14-24(22)23;3-1(4)2(5)6/h1-14H,15-20H2;(H,3,4)(H,5,6)/b10-7+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCLFZYRWMWMJJ-HCUGZAAXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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